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  • Product: Cyclopropyl-(3-iodo-benzyl)-methyl-amine
  • CAS: 856252-60-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties of Cyclopropyl-(3-iodo-benzyl)-methyl-amine: A Technical Guide

Executive Summary & Molecular Architecture Cyclopropyl-(3-iodo-benzyl)-methyl-amine (N-(3-iodobenzyl)-N-methylcyclopropanamine) represents a specialized pharmacophore often utilized in fragment-based drug discovery (FBDD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Cyclopropyl-(3-iodo-benzyl)-methyl-amine (N-(3-iodobenzyl)-N-methylcyclopropanamine) represents a specialized pharmacophore often utilized in fragment-based drug discovery (FBDD) and CNS-targeted library development. Its architecture combines a lipophilic, halogenated aromatic anchor with a rigidified, metabolically distinct amine headgroup.

This guide analyzes the compound's physicochemical behavior, focusing on the interplay between the cyclopropyl steric shield , the iodine halogen-bond donor , and the basic amine center .

Structural Components & Functional Implications[1]
ComponentStructural FeaturePhysicochemical Implication
3-Iodobenzyl Meta-substituted Aryl HalideHigh lipophilicity (

effects); Potential for halogen bonding (

-hole interaction); Synthetic handle for Suzuki/Sonogashira coupling.
Cyclopropyl Strained

Ring
Increased metabolic stability vs. isopropyl; Lowered amine pKa due to increased

-character of C-N bond; Conformational rigidity.
N-Methyl Tertiary Amine CapPrevents primary metabolic conjugation; Modulates basicity; Increases BBB permeability by masking H-bond donors.

Physicochemical Profile (In Silico & Empirical Consensus)

As a specialized intermediate, experimental values are often proprietary. The following data represents a consensus of calculated (cLogP, pKa) and derived values based on structural analogs (e.g., N-methyl-N-cyclopropylbenzylamine).

Key Parameters Table[2][3][4]
PropertyValue (Est.)ConfidenceRelevance
Molecular Formula

HighStoichiometry
Molecular Weight 287.14 g/mol HighMass Spec Identification
cLogP 3.8 – 4.2MediumLipophilicity/Membrane Permeability
pKa (Base) 8.1 – 8.6HighThe cyclopropyl group lowers pKa relative to dialkylamines (~10.5).[1]
Topological Polar Surface Area (TPSA) ~3.2 ŲHighExcellent BBB penetration predicted.
H-Bond Donors / Acceptors 0 / 1HighLow solvation penalty; high permeability.
Boiling Point 310°C - 320°CLow (Predicted)Process engineering/Distillation.
Solubility (pH 7.4) < 50 µMMediumRequires formulation (e.g., mesylate salt) for biological assay.
The "Cyclopropyl Effect" on Basicity

Unlike standard alkyl groups (ethyl/propyl), the cyclopropyl group exerts a unique electronic effect. The carbon atoms in the cyclopropyl ring possess significant


-like character due to ring strain (Walsh orbitals). This increases the electronegativity of the 

-carbon, withdrawing electron density from the nitrogen lone pair.
  • Result: The pKa is suppressed by ~1.5–2.0 log units compared to N-isopropyl analogs.

  • Benefit: At physiological pH (7.4), a higher fraction of the molecule exists in the neutral, membrane-permeable state compared to standard amines.

Synthetic Pathways & Process Chemistry

To ensure high purity for biological screening, the Reductive Amination pathway is preferred over direct alkylation to minimize over-alkylation byproducts.

Synthesis Workflow (DOT Diagram)

Synthesis Aldehyde 3-Iodobenzaldehyde Imine Imine/Iminium Intermediate Aldehyde->Imine Dehydration (-H2O) Amine N-Methylcyclopropanamine Amine->Imine Product Cyclopropyl-(3-iodo-benzyl)-methyl-amine Imine->Product Reduction (Hydride Transfer) Reductant NaBH(OAc)3 / DCM Reductant->Product Reagent

Figure 1: Preferred reductive amination pathway utilizing mild borohydride reagents to preserve the aryl-iodide integrity.

Protocol: Reductive Amination (Bench Scale)

Objective: Synthesize 1.0 g of target compound.

  • Reagent Prep: Dissolve 3-iodobenzaldehyde (1.0 eq) and N-methylcyclopropanamine (1.1 eq) in anhydrous Dichloroethane (DCE).

  • Imine Formation: Stir at Room Temperature (RT) for 30 minutes under Nitrogen (

    
    ).
    
  • Reduction: Add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) portion-wise over 10 minutes. Note: Use of mild reducing agent prevents de-iodination.
    
  • Quench: After 4 hours, quench with saturated

    
    .
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). The iodine atom makes the compound UV-active (254 nm), facilitating easy detection.

Metabolic Stability & Biotransformation[1][7][8]

The combination of the cyclopropyl ring and the meta-iodine substituent dictates the metabolic fate of this molecule.

Metabolic Soft Spots
  • N-Dealkylation (Major): CYP450-mediated oxidation of the N-methyl group is the primary clearance pathway.

  • Cyclopropyl Ring Opening (Minor): While cyclopropyl amines can form reactive radical intermediates (mechanism-based inhibition), the tertiary nature of this amine mitigates this risk compared to secondary cyclopropyl amines.

  • Aromatic Hydroxylation (Blocked): The Iodine at position 3 and the benzylic chain block the most reactive sites, directing metabolism to the N-methyl group.

Metabolic Pathway Visualization

Metabolism cluster_CYP Phase I Metabolism (Liver Microsomes) Parent Parent Molecule (LogP ~4.0) N_Dealk N-Desmethyl Metabolite (Secondary Amine) Parent->N_Dealk CYP450 (N-Demethylation) N_Oxide N-Oxide Parent->N_Oxide FMO (N-Oxygenation) Conjugation Conjugation N_Dealk->Conjugation UGT (Glucuronidation)

Figure 2: Primary metabolic clearance routes. N-demethylation is the rate-limiting step for clearance.

Experimental Characterization Protocols

To validate the theoretical properties, the following self-validating protocols are recommended.

Protocol: pKa Determination via Potentiometric Titration

Rationale: Accurate pKa is critical for predicting lysosomal trapping and BBB permeability.

  • Preparation: Prepare a

    
     M solution of the amine hydrochloride salt in degassed water/methanol (80:20) to ensure solubility.
    
  • Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 M KOH volumetric standard under inert atmosphere (

    
     or 
    
    
    
    ) to prevent carbonate formation.
  • Data Analysis: Plot pH vs. Volume of Base. The inflection point (half-equivalence point) represents the pKa.

    • Self-Validation: The first derivative of the curve (

      
      ) must show a sharp peak. If the peak is broad, solubility issues are likely; repeat with higher methanol content and extrapolate to 0% organic modifier (Yasuda-Shedlovsky extrapolation).
      
Protocol: Lipophilicity (LogD) via Shake-Flask

Rationale: The iodine atom significantly increases lipophilicity. Standard HPLC methods may result in column retention; shake-flask is the "gold standard" for high LogP compounds.

  • Phases: Pre-saturate 1-Octanol and Phosphate Buffer (pH 7.4) with each other for 24 hours.

  • Equilibration: Dissolve compound in the Octanol phase (1 mg/mL). Add equal volume of Buffer.

  • Agitation: Shake for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (

    
     ~260-270 nm for the iodobenzyl chromophore).
    
  • Calculation:

    
    .
    

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for Cyclopropyl pKa effects and bioisosterism).
  • Meanwell, N. A. (2016). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582–612. Link (Analogous reference for halogen/ring strain effects).

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanisms of amine metabolism).
  • Ritchie, T. J., et al. (2009). "The impact of aromatic ring count on compound developability." Drug Discovery Today, 14(21-22), 1011-1020. (Implications of the iodobenzyl moiety on solubility).
  • PubChem Compound Summary. (2023). "Cyclopropylamines and Benzylamines." National Library of Medicine. Link (Accessed for structural fragment data).

Sources

Protocols & Analytical Methods

Method

HPLC-MS/MS protocol for Cyclopropyl-(3-iodo-benzyl)-methyl-amine analysis

An Application Note for the Quantitative Analysis of Cyclopropyl-(3-iodo-benzyl)-methyl-amine in Human Plasma using HPLC-MS/MS Abstract This document provides a comprehensive and robust protocol for the quantitative anal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of Cyclopropyl-(3-iodo-benzyl)-methyl-amine in Human Plasma using HPLC-MS/MS

Abstract

This document provides a comprehensive and robust protocol for the quantitative analysis of Cyclopropyl-(3-iodo-benzyl)-methyl-amine in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for key methodological choices. The protocol details every stage from sample preparation and chromatographic separation to mass spectrometric detection and method validation, ensuring a self-validating and trustworthy analytical system.

Introduction and Scientific Principle

Cyclopropyl-(3-iodo-benzyl)-methyl-amine is a synthetic small molecule whose analogues are often investigated in drug discovery programs. Accurate quantification in biological matrices like plasma is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The inherent complexity of plasma necessitates a highly selective and sensitive analytical method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior performance.[1][2] The HPLC component separates the target analyte from endogenous matrix components, while the tandem mass spectrometer provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[3]

This protocol employs a reversed-phase HPLC method for chromatographic separation. The analyte, a basic secondary amine, is protonated in an acidic mobile phase, which enhances its retention on a C18 stationary phase and promotes efficient ionization. Detection is achieved via electrospray ionization (ESI) in positive ion mode, a soft ionization technique ideal for polar and basic molecules.[4]

Materials and Methods

Reagents and Chemicals
  • Analytes: Cyclopropyl-(3-iodo-benzyl)-methyl-amine reference standard (>98% purity), appropriate internal standard (IS), e.g., a stable isotope-labeled analogue or a structurally similar compound like Verapamil.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid.

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

Equipment
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Analytical Column: A reversed-phase C18 column (e.g., Waters Xterra MS C18, 2.1 x 30 mm, 3.5 µm).

  • Standard laboratory equipment: analytical balance, vortex mixer, centrifuge, calibrated pipettes.

Experimental Protocol: Step-by-Step Methodology

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and Internal Standard (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Spiking Solutions: Prepare separate spiking solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate spiking solutions to achieve the desired concentration range for the calibration curve and at least three QC levels (low, medium, high).

Rationale: The use of separate stock solutions for CC and QC samples is a critical cross-validation step to ensure the accuracy of the standard preparations.[5]

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (prepared in acetonitrile). The IS concentration should be consistent across all samples.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 5-10 µL of the supernatant into the HPLC-MS/MS system.

Rationale: Protein precipitation is a rapid and effective method to remove the majority of plasma proteins, which can interfere with the analysis by causing column clogging and ion suppression in the mass spectrometer.[6][7] Acetonitrile is an efficient precipitating agent and its use ensures the final sample solvent is compatible with the reversed-phase mobile phase.

HPLC-MS/MS System Parameters

Optimizing the instrumental parameters is fundamental to achieving a sensitive, selective, and robust assay.[8]

HPLC Parameters
ParameterRecommended ConditionRationale
Column Waters Xterra MS C18, 2.1 x 30 mm, 3.5 µmA C18 phase provides good retention for moderately non-polar compounds. The specified column is stable across a wide pH range, offering flexibility.
Mobile Phase A Water with 0.1% Formic AcidAcidification promotes analyte protonation, improving peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase chromatography with good elution strength and low viscosity.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Gradient Elution 5% B to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 5% B and equilibrate for 1 min.A gradient is essential for eluting the analyte with a sharp peak shape and cleaning the column of late-eluting matrix components.
Column Temperature 40 °CElevated temperature can reduce mobile phase viscosity and improve peak symmetry.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and peak distortion.
Mass Spectrometer Parameters

The following parameters should be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar, ionizable compounds. Positive mode is selected for the basic amine analyte, which readily forms [M+H]⁺ ions.[4]
Precursor Ion ([M+H]⁺) m/z 288.1Based on the molecular formula C₁₁H₁₄IN (MW = 287.14 g/mol ).[9]
Product Ions To be determined empirically. Likely fragments could correspond to the loss of the cyclopropyl group or cleavage at the benzylic position.At least two MRM transitions should be monitored for confident identification and quantification (one for quantitation, one for confirmation).[10]
Capillary Voltage ~3.5 kVOptimized to achieve a stable and efficient spray.
Source Temperature ~150 °CHelps in the desolvation process.
Desolvation Gas Flow ~800 L/hr (Nitrogen)Facilitates the evaporation of solvent from the ESI droplets.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.

Method Validation Protocol

A rigorous validation process ensures the method is reliable and fit for purpose, adhering to regulatory guidelines such as those from the FDA or ICH.[5]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response.Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20%, Precision ≤20% RSD.[5]
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of measurements.Measured concentrations of QC samples (low, mid, high) should be within ±15% of the nominal value (±20% at LLOQ). Precision (%RSD) should not exceed 15% (20% at LLOQ).
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.The ratio of analyte peak area in post-extraction spiked samples to that in pure solution should be consistent across different lots of matrix.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Visualized Workflows

Overall Experimental Workflow

The following diagram illustrates the complete process from sample handling to final data generation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Plasma Sample (50 µL) P2 Add IS in Acetonitrile (150 µL) P1->P2 P3 Vortex (30s) P2->P3 P4 Centrifuge (10 min) P3->P4 P5 Transfer Supernatant to Vial P4->P5 A1 Inject into HPLC P5->A1 A2 C18 Column Separation A1->A2 A3 ESI Source Ionization A2->A3 A4 Triple Quadrupole MS/MS Detection (MRM) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Generation D1->D2 D3 Quantify Unknowns D2->D3 G Dev_Start Method Development Start Opt_MS Optimize MS/MS Parameters (Direct Infusion) Dev_Start->Opt_MS Opt_LC Develop HPLC Conditions (Column, Mobile Phase, Gradient) Dev_Start->Opt_LC Opt_Prep Optimize Sample Preparation (e.g., Protein Precipitation) Dev_Start->Opt_Prep Val_Start Method Validation Start Opt_MS->Val_Start Opt_LC->Val_Start Opt_Prep->Val_Start Selectivity Selectivity & Specificity Val_Start->Selectivity Linearity Linearity, Range & LLOQ Selectivity->Linearity Accuracy Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy Stability Stability Assessment (Freeze-thaw, Bench-top, etc.) Accuracy->Stability Matrix Matrix Effect Evaluation Stability->Matrix Report Final Validation Report Matrix->Report

Caption: Logical flow for the development and subsequent validation of the bioanalytical method.

References

  • Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • ResearchGate. (2016). What are the steps to follow to develop and validate an HPLC-MS/MS method?. Available at: [Link]

  • ASCENT. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]

  • LCGC International. (2025). Study Explores Thin-Film Extraction of Biogenic Amines via HPLC-MS/MS. Available at: [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. Available at: [Link]

  • Jayatilaka, S., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Available at: [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • Lee, H., et al. (2024). Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. MDPI. Available at: [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • 10X CHEM. Cyclopropyl-(3-iodo-benzyl)-methyl-amine. Available at: [Link]

  • Yuan, D., et al. (2019). The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study. RSC Publishing. Available at: [Link]

  • Orochem. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Available at: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Google Patents. Method of analysis of amine by mass spectrometry.

Sources

Application

Application Note: In Vivo Experimental Design for Cyclopropyl-(3-iodo-benzyl)-methyl-amine (CIBMA)

Based on the chemical structure provided, Cyclopropyl-(3-iodo-benzyl)-methyl-amine (hereafter referred to as CIBMA ) represents a lipophilic, basic amine scaffold characteristic of high-affinity CNS ligands. Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure provided, Cyclopropyl-(3-iodo-benzyl)-methyl-amine (hereafter referred to as CIBMA ) represents a lipophilic, basic amine scaffold characteristic of high-affinity CNS ligands. Structurally, it shares pharmacophoric features with Sigma-1 receptor (


R) ligands  and monoamine transporter radiotracers . The presence of the 3-iodo  substituent on the benzyl ring makes it a prime candidate for radioiodination (

I or

I)
for SPECT imaging, or as a halogenated therapeutic agent.

The following Application Note and Protocol Guide is designed for the preclinical evaluation of CIBMA, focusing on its potential as a CNS radiotracer or neuromodulatory agent .

Executive Summary & Compound Profile

Cyclopropyl-(3-iodo-benzyl)-methyl-amine (CIBMA) is a small molecule N-benzylamine derivative. Its structural analysis suggests high lipophilicity and blood-brain barrier (BBB) permeability. The cyclopropyl-methyl-amine moiety often confers metabolic stability against N-dealkylation compared to simple dimethylamines, while the 3-iodobenzyl group provides a specific site for high-affinity hydrophobic interaction (e.g., with Sigma-1 receptors) and a handle for nucleophilic radioiodination.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication
Formula

Low molecular weight (< 300 Da) favors CNS entry.
LogP ~3.2 - 3.8Highly lipophilic; excellent BBB penetration but requires surfactant for aqueous formulation.
pKa ~8.5 - 9.5 (Basic Amine)Predominantly ionized at physiological pH; likely trapped in acidic compartments (lysosomes).
Key Moiety 3-Iodo-benzylCritical for

-hole bonding; target for

I labeling.

Experimental Workflow: The "CIBMA" Pipeline

The following diagram illustrates the critical path for validating CIBMA, from formulation to functional readout.

CIBMA_Workflow Compound CIBMA (Solid) Formulation Vehicle Selection (10% HP-β-CD or Saline/EtOH) Compound->Formulation Solubilization InVitro In Vitro Binding (Ki Determination) Formulation->InVitro Screening InVivo_PK PK & Biodistribution (Brain/Plasma Ratio) InVitro->InVivo_PK If Ki < 10 nM Imaging SPECT/Planar Imaging (If 123-I labeled) InVivo_PK->Imaging High Brain Uptake Behavior Behavioral Assays (Pain/Depression Models) InVivo_PK->Behavior Therapeutic Dosing

Caption: Logical workflow for the preclinical validation of CIBMA. Green nodes represent in vivo stages.

Formulation & Preparation Protocol

Due to the predicted lipophilicity of CIBMA, proper vehicle selection is critical to prevent precipitation upon injection, which can lead to micro-embolisms or erratic PK data.

Protocol A: Injectable Solution Preparation

Objective: Create a stable 1 mg/mL solution for IP/IV administration.

  • Stock Solution: Dissolve 10 mg of CIBMA free base (or HCl salt) in 100 µL of absolute ethanol (EtOH). Vortex until clear.

  • Surfactant Addition: Add 100 µL of Tween-80 (Polysorbate 80). Vortex vigorously.

  • Dilution: Slowly add 9.8 mL of sterile 0.9% saline while vortexing.

    • Final Composition: 1% EtOH / 1% Tween-80 / 98% Saline.

    • Alternative: Use 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline if Tween-80 is contraindicated for specific receptor assays.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter to ensure sterility.

  • QC: Check for Tyndall effect (turbidity) using a laser pointer. The solution must be optically clear.

In Vivo Pharmacokinetics & Biodistribution

Rationale: To confirm CIBMA crosses the Blood-Brain Barrier (BBB) and establish the time-to-peak (


).
Protocol B: Biodistribution Assay (Rodents)

Subjects: Male Sprague-Dawley Rats (200-250g), n=4 per time point. Dose: 1-5 mg/kg (IV via tail vein) or 10 µCi (if radiolabeled).

Step-by-Step Procedure:

  • Administration: Inject CIBMA formulation as a bolus (volume < 2 mL/kg).

  • Time Points: Euthanize animals at 5, 15, 30, 60, and 120 minutes post-injection.

  • Tissue Collection: Rapidly harvest blood (cardiac puncture), brain, liver, kidneys, and heart.

  • Processing:

    • If Radiolabeled: Weigh tissues and count radioactivity in a gamma counter. Calculate %ID/g (Percent Injected Dose per gram).

    • If Cold Compound: Homogenize tissues in acetonitrile to precipitate proteins. Analyze supernatant via LC-MS/MS.

  • Data Analysis: Calculate Brain/Plasma ratio. A ratio > 1.0 indicates active transport or high lipophilic accumulation, validating CNS penetration.

Success Criteria:

  • Brain uptake > 0.5 %ID/g (for radiotracers) at 5 min.

  • Rapid clearance from blood (

    
     min) is desirable for imaging agents to improve signal-to-noise ratio.
    

Functional & Behavioral Studies

Depending on the binding profile (Agonist vs. Antagonist), CIBMA may exhibit specific behavioral effects. Given the structural similarity to Sigma-1 ligands, the following assays are prioritized.

Protocol C: Formalin Test (Neuropathic Pain Model)

Sigma-1 antagonists are known to block pain sensitization.

  • Acclimatization: Place mice in transparent observation chambers for 30 min.

  • Pre-treatment: Administer CIBMA (1, 5, 10 mg/kg, IP) or Vehicle 30 min prior to testing.

  • Induction: Inject 20 µL of 5% formalin into the dorsal surface of the right hind paw.

  • Observation: Record time spent licking/biting the injected paw in two phases:

    • Phase I (Acute): 0–5 min.

    • Phase II (Inflammatory): 15–30 min.

  • Interpretation: A reduction in Phase II licking time compared to vehicle suggests Sigma-1 antagonism or anti-inflammatory analgesic activity.

Radiotracer Development (Imaging)

If CIBMA is used as a SPECT tracer (using


I), specific blocking studies are required to prove binding specificity.
Protocol D: Saturation & Blocking Study

Objective: Prove CIBMA binds specifically to the target (e.g.,


 receptor).
  • Control Group: Administer

    
    I-CIBMA alone.
    
  • Blocking Group: Pre-treat animals (10 min prior) with a known high-affinity competitor (e.g., Haloperidol or BD-1047 at 1 mg/kg).

  • Imaging: Perform dynamic SPECT/CT imaging for 60 minutes.

  • Analysis: Draw Regions of Interest (ROIs) over the brain.

    • Specific Binding = (Uptake in Control) - (Uptake in Blocked).

    • If pre-treatment does not significantly reduce brain uptake, CIBMA binding is non-specific (failed tracer).

Safety & Toxicity Monitoring

Acute Toxicity Check:

  • Monitor for serotonin syndrome signs (if SERT active): Tremors, hind limb abduction, Straub tail.

  • Monitor for sedation/catalepsy : Bar test (if dopaminergic).

Data Reporting Table:

Endpoint Method Target Value
Solubility Visual / HPLC > 1 mg/mL in 10% HP-β-CD
BBB Penetration LC-MS or Gamma Counting Brain/Plasma Ratio > 1.0
Specificity Blocking Study > 50% reduction with cold blocker

| Metabolic Stability | Liver Microsomes |


 > 15 min |

References

  • Mechanism of Sigma Ligands: Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders. CNS Drugs, 21(11), 917–938. Link

  • Radiotracer Design: Xu, J., et al. (2011). Radiosynthesis and evaluation of 18F-labeled sigma-1 receptor ligands for PET imaging. Bioorganic & Medicinal Chemistry Letters, 21(21), 6338-6342. Link

  • Formalin Test Protocol: Tjølsen, A., et al. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17. Link

  • Vehicle Selection: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Cyclopropyl-(3-iodo-benzyl)-methyl-amine (CIBMA)

Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Cyclopropyl-(3-iodo-benzyl)-methyl-amine (hereafter referred to as CIBMA). Based on its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Cyclopropyl-(3-iodo-benzyl)-methyl-amine (hereafter referred to as CIBMA). Based on its chemical structure—a secondary amine with bulky, lipophilic cyclopropyl and iodo-benzyl groups—CIBMA is predicted to face significant challenges in achieving adequate oral bioavailability. These challenges likely stem from poor aqueous solubility and a high potential for presystemic (or "first-pass") metabolism.[1][2] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to diagnose and overcome these hurdles, ensuring your experimental outcomes are robust and reproducible.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of CIBMA and their impact on bioavailability?

Based on its structure, CIBMA is likely a weakly basic compound with high lipophilicity (high LogP) and low aqueous solubility. The amine functional group makes its solubility pH-dependent, being more soluble in acidic environments where it can be protonated.[3] These properties place it into the Biopharmaceutical Classification System (BCS) as either Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][5] Both classes are challenging for oral drug development, as poor solubility often limits the dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[6][7]

Q2: Why is first-pass metabolism a primary concern for an amine-containing compound like CIBMA?

First-pass metabolism is the biotransformation of a drug in the gut wall and liver before it reaches systemic circulation.[1] The secondary amine in CIBMA's structure is a prime target for metabolic enzymes, particularly monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes, which are highly expressed in the liver and intestinal epithelium.[8] This extensive metabolism can significantly reduce the amount of active drug reaching the bloodstream, leading to low and variable bioavailability.[9][10]

Q3: What is the very first experimental step to take when encountering low bioavailability with CIBMA?

The first step is to perform a thorough characterization of the compound's fundamental physicochemical properties. Before attempting complex formulations, you must understand the root cause of the problem. Key experiments include:

  • pH-Solubility Profiling: Determine the solubility of CIBMA across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[11] This will confirm if solubility is the limiting factor and guide formulation choices (e.g., salt formation for a basic compound).[12]

  • Crystalline Form Analysis (Polymorphism): Different crystalline forms (polymorphs) of a drug can have vastly different solubilities and dissolution rates. Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify and characterize the solid form you are working with.

  • LogP/D Measurement: Experimentally determine the lipophilicity at different pH values. This helps predict its membrane permeability.

Q4: What is P-glycoprotein (P-gp) efflux, and could it be a problem for CIBMA?

P-glycoprotein (P-gp) is an efflux transporter protein found in the cell membranes of intestinal enterocytes, the blood-brain barrier, and other tissues.[13] It actively pumps certain drugs out of the cell and back into the intestinal lumen, thereby reducing absorption.[14][15] Lipophilic, amine-containing compounds can be substrates for P-gp. If CIBMA shows high in vitro permeability (e.g., in a Caco-2 assay) but low in vivo absorption, P-gp efflux should be investigated as a potential cause.[16][17]

Section 2: Troubleshooting Guides

This section provides structured approaches to diagnose and solve common bioavailability issues encountered with CIBMA.

Problem A: Poor and Inconsistent Absorption Attributed to Low Aqueous Solubility

Causality: The crystalline form of a drug is highly stable, and significant energy is required to break the crystal lattice before it can dissolve. For a poorly soluble compound like CIBMA, the rate of dissolution in the GI tract is often slower than the rate of transit, leading to incomplete absorption.

Diagnostic Workflow:

Caption: Decision workflow for addressing solubility-limited bioavailability.

Solution Strategies & Rationale:

StrategyRationale & MechanismBest For...Key Considerations
1. Salt Formation For weakly basic drugs like CIBMA, forming a salt with an acidic counter-ion (e.g., HCl, mesylate) can dramatically increase aqueous solubility and dissolution rate.[12][18] The salt form dissociates in solution, preventing the drug from precipitating at the higher pH of the intestine.[19]CIBMA forms stable, crystalline salts. Initial formulation screening.The "common ion effect" can suppress dissolution in certain media (e.g., HCl salt in the stomach).[12] Salt forms can be more hygroscopic, affecting stability.[18]
2. Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in its high-energy, amorphous state.[20][21] This bypasses the crystal lattice energy, allowing the drug to achieve a supersaturated concentration in the gut, which enhances the driving force for absorption.[6][22]High-dose drugs where salt formation is insufficient. When aiming for significant bioavailability enhancement.Physical stability is critical; the amorphous drug can revert to its stable, less soluble crystalline form over time.[21] Polymer selection is crucial to maintain the amorphous state and inhibit precipitation.[22]
3. Lipid-Based Formulations The drug is dissolved or suspended in a mixture of oils, surfactants, and co-solvents.[23][24] Upon dilution in the GI tract, these systems form fine emulsions or micellar solutions (e.g., SMEDDS), keeping the drug in a solubilized state for absorption.[25] They can also enhance lymphatic uptake, bypassing the liver and reducing first-pass metabolism.[26]Highly lipophilic (high LogP) compounds. Compounds susceptible to first-pass metabolism.Drug loading can be limited. The complexity of excipients requires thorough stability and compatibility testing.
4. Particle Size Reduction (Micronization/Nanonization) Reducing the particle size of the drug increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a faster dissolution rate.[26][27]When a moderate increase in dissolution rate is sufficient. As a complementary approach with other strategies.Can lead to particle agglomeration. For very poorly soluble drugs, the thermodynamic solubility limit is unchanged.
Problem B: High First-Pass Metabolism Suspected

Causality: CIBMA is extensively metabolized by enzymes in the intestinal wall and/or liver before it can reach the systemic circulation, resulting in a significant discrepancy between the absorbed dose and the systemically available dose.[1]

Diagnostic Workflow:

Caption: Workflow to diagnose high first-pass metabolism.

Solution Strategies & Rationale:

  • Prodrug Approach: Chemically modify the amine group of CIBMA to create an inactive prodrug.[8] The modifying group masks the site of metabolism and is designed to be cleaved off in vivo (e.g., by esterases in the blood) to release the active CIBMA, hopefully after it has bypassed the liver.[28] This is an advanced strategy requiring significant medicinal chemistry effort.

  • Inhibition of Metabolic Enzymes: Co-administering CIBMA with a known inhibitor of the responsible CYP or MAO enzymes can increase its bioavailability. This is primarily a tool for clinical investigation to prove the metabolic pathway but can be a therapeutic strategy in some cases (e.g., ritonavir boosting of other protease inhibitors).

  • Utilize Lymphatic Transport: Formulating CIBMA in a lipid-based delivery system can promote its absorption into the intestinal lymphatic system.[26] The lymphatic system drains into the thoracic duct, which empties into the subclavian vein, thereby bypassing the hepatic portal circulation and avoiding first-pass metabolism in the liver.[28]

Section 3: Key Experimental Protocols

Protocol 1: Screening for Amorphous Solid Dispersion (ASD) Formulations

Objective: To identify a suitable polymer and drug loading to create a stable amorphous solid dispersion of CIBMA that enhances its dissolution.

Methodology:

  • Polymer Selection:

    • Select a range of polymers with different properties (e.g., HPMC-AS, PVP VA64, Soluplus®). These are known to be effective at forming ASDs and inhibiting crystallization.[22]

    • Rationale: Different polymers have different solubilization capacities and abilities to form hydrogen bonds with the drug, which is critical for stabilizing the amorphous form.[20][21]

  • Solvent Casting (Small-Scale Screening):

    • Prepare stock solutions of CIBMA and each polymer in a common volatile solvent (e.g., acetone, methanol).

    • Mix the solutions to achieve different drug-to-polymer weight ratios (e.g., 10%, 25%, 50% drug loading).

    • Dispense a fixed volume into a 96-well plate or small glass vials.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40 °C) for 24 hours to form thin films.

    • Rationale: This method allows for rapid screening of multiple formulations without requiring large amounts of material.

  • Initial Characterization:

    • Analyze the resulting films by polarized light microscopy. The absence of birefringence indicates an amorphous state.

    • Perform differential scanning calorimetry (DSC) on promising formulations. A single glass transition temperature (Tg) confirms a homogenous amorphous dispersion. A high Tg is desirable for better physical stability.[22]

  • Dissolution Testing:

    • Add the prepared ASD films to a dissolution medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

    • Agitate and take samples at various time points (e.g., 5, 15, 30, 60, 120 minutes).

    • Filter the samples and analyze the concentration of CIBMA by HPLC.

    • Compare the dissolution profiles of the ASDs to that of the crystalline CIBMA.

    • Rationale: This test simulates the conditions in the small intestine and directly measures the extent of solubility and supersaturation achieved by the ASD formulation.[20]

References

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